molecular formula C6H5BrClN B163948 3-Bromo-6-chloro-2-methylpyridine CAS No. 132606-40-7

3-Bromo-6-chloro-2-methylpyridine

Cat. No. B163948
M. Wt: 206.47 g/mol
InChI Key: DTFBHJWQTDQBEM-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-methylpyridine is a bromopyridine derivative . It is a compound with the molecular formula C6H5BrClN .


Synthesis Analysis

The synthesis of 3-Bromo-6-chloro-2-methylpyridine involves a solution of 6-amino-3-bromo-2-methylpyridine (239 g, 1278 mmol) in concentrated HCl (1.0 L) which was cooled to −5° C. A solution of sodium nitrite (238 g, 3450 mmol) in water (1.0 L) was added dropwise over 1 hour while maintaining the temperature of the reaction between −5 and 5° C. It is also formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-chloro-2-methylpyridine is represented by the InChI key JVDQYSIJBRTRMS-UHFFFAOYSA-N . The canonical SMILES string for this compound is CC1=C(C=CC(=N1)Cl)Br .


Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-6-chloro-2-methylpyridine is 206.47 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 220.6±35.0 °C at 760 mmHg, and a flash point of 87.2±25.9 °C . The compound has a topological polar surface area of 12.9 Ų .

Scientific Research Applications

Halogenated Pyridines in Organic Synthesis

Halogenated pyridines, including derivatives similar to "3-Bromo-6-chloro-2-methylpyridine," are widely used in organic synthesis for constructing complex molecules. For example, the synthesis and structural analysis of Schiff base compounds derived from halogenated salicylaldehyde and methylpyridinylamine demonstrate the utility of halogenated pyridines in forming compounds with significant antibacterial activities (Wang et al., 2008). These findings underscore the role of halogenated pyridines as key intermediates in medicinal chemistry, offering pathways to novel therapeutic agents.

Medicinal Chemistry Applications

In medicinal chemistry, halogenated pyridines serve as critical intermediates for the development of drugs. The unique electronic properties imparted by the halogen atoms make these compounds suitable for binding to biological targets. A study by Mampuys et al. (2019) on the synthesis of functionalized pyrazin-2(1H)-ones via tele-nucleophilic substitution highlights the potential of halogenated pyridines in creating biologically active molecules, pointing towards their applicability in drug design and discovery processes (Mampuys et al., 2019).

Material Science and Coordination Chemistry

Halogenated pyridines also find applications in material science and coordination chemistry. The formation of coordination polymers and complexes with metals indicates the structural versatility and functionality of these compounds. Hu et al. (2003) investigated the structures of cadmium(II) coordination polymers with halide bridges and pyridine-type ligands, showcasing the potential of halogenated pyridines in constructing new materials with desirable physical and chemical properties (Hu et al., 2003).

Safety And Hazards

The safety data sheet for 3-Bromo-6-chloro-2-methylpyridine can be found on various chemical databases . It is recommended to handle this compound with appropriate safety measures.

Relevant Papers Relevant papers and documents related to 3-Bromo-6-chloro-2-methylpyridine can be found on various chemical databases . These documents provide more detailed information about the compound, including its synthesis, properties, and applications.

properties

IUPAC Name

3-bromo-6-chloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFBHJWQTDQBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919672
Record name 3-Bromo-6-chloro-2-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-2-methylpyridine

CAS RN

132606-40-7, 915402-29-8
Record name 3-Bromo-6-chloro-2-methylpyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloro-2-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 3-bromo-6-chloro-2-methyl
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Synthesis routes and methods I

Procedure details

Sodium nitrite (4.5 g, 66 mmol) was added slowly to a solution of 6-amino-3-bromo-2-methylpyridine (3.07 g, 16.4 mmol) in concentrated HCl (40 mL) at −20° C. After 1 h, the reaction was allowed to warm to room temperature and stirred overnight. The reaction was carefully neutralized with ice-cold 5N NaOH until pH=11. The aqueous layer was extracted with Et2O (3×75 mL). The combined organic layers were washed with brine (1×75 mL), dried (Na2SO4) and concentrated in vacuo to afford 3-bromo-6-chloro-2-methylpyridine, as a white solid, which was used in the next step without further purification. LCMS calc.=205.9; found=206.0 (M+1)+. 1H NMR (500 MHz, CDCl3) δ 7.76 (d, J=8.2 Hz, 1H); 7.07 (d, J=8.1 Hz, 1H); 2.66 (s, 3H).
Quantity
4.5 g
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3.07 g
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40 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 6-amino-3-bromo-2-methylpyridine (239 g, 1278 mmol) in concentrated HCl (1.0 L) was cooled to −5° C. A solution of sodium nitrite (238 g, 3450 mmol) in water (1.0 L) was added dropwise over 1 hour while maintaining the temperature of the reaction between −5 and 5° C. After the addition was complete, the reaction was stirred for 1 hour, and then the cooling bath was removed and the reaction was warmed to r.t. and stirred for 16 hours. The reaction was then poured onto ice and 5N NaOH (1.7 L) was added to adjust the pH of the solution to 13. The mixture was extracted 3 times with EtOAc (3 L and 2×2 L). The combined organic layers were dried over Na2SO4, filtered, and concentrated. Purification of the residue by flash chromatography on silica gel with 100% methylene chloride afforded 3-bromo-6-chloro-2-methylpyridine. 1H NMR (CDCl3, 500 MHz) δ 7.76 (d, J=8.2 Hz, 1H), 7.07 (d, J=8.1 Hz, 1H), 2.66 (s, 3H).
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239 g
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1 L
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238 g
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1 L
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Synthesis routes and methods IV

Procedure details

To a solution of 5-bromo-6-methyl-pyridin-2-ylamine (2.0 g, 10.6 mmol) in concentrated HCl (10 mL) was added NaNO2 (1.1 g, 15.9 mmol) at room temperature. The reaction was stirred for 2 hours, then cooled to 0° C., made basic with NaOH and extracted with Et2O. The Et2O layer was dried (MgSO4) and concentrated in vacuo to give 55A (0.63 g, 28%). HPLC Rt=2.29 min.
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2 g
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10 mL
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28%

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